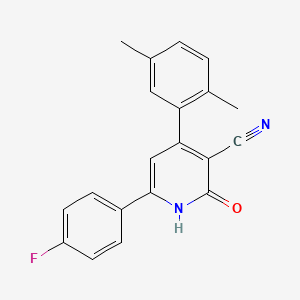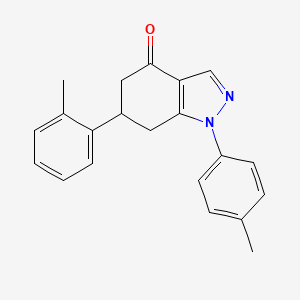
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with a unique structure that includes both methylphenyl and tetrahydroindazol groups
准备方法
The synthesis of 6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps. One common method includes the reaction of 2-methylphenylhydrazine with 4-methylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired indazol-4-one compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
科学研究应用
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific pathway involved.
相似化合物的比较
6-(2-methylphenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
2-methylphenylhydrazine: A precursor in the synthesis of the target compound.
4-methylbenzaldehyde: Another precursor used in the synthesis.
Indazole derivatives: Compounds with similar indazole structures that may have different substituents on the phenyl rings.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.
属性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
6-(2-methylphenyl)-1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N2O/c1-14-7-9-17(10-8-14)23-20-11-16(12-21(24)19(20)13-22-23)18-6-4-3-5-15(18)2/h3-10,13,16H,11-12H2,1-2H3 |
InChI 键 |
GTKCTMJVHDNCDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14999076.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)
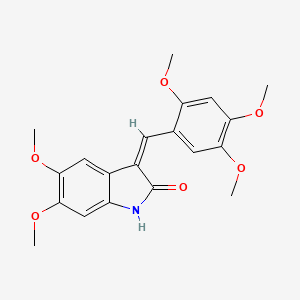
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B14999097.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B14999098.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(1-phenylethyl)isoleucinamide](/img/structure/B14999099.png)
![2-[(2,3-dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999100.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999105.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B14999109.png)
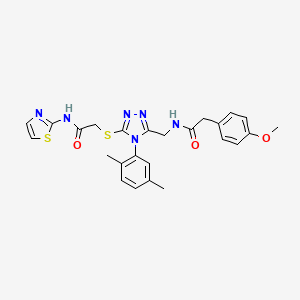
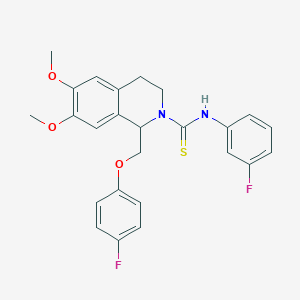
![5-ethoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B14999135.png)
![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14999141.png)
